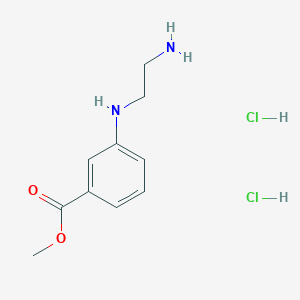

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride” is represented by the InChI code:1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H . Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not mentioned in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.15 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

Methyl 3-(2-aminoethylamino)benzoate;dihydrochloride has been explored for its potential in the synthesis of anticonvulsant enaminones. Studies like those by Scott et al. (1993) have investigated compounds such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate for their effectiveness against seizures using models like the amygdala kindling model (Scott et al., 1993).

Novel Synthesis Processes

Preparation of Polyfunctional Heterocyclic Systems

The compound is also used in the preparation of polyfunctional heterocyclic systems. Pizzioli et al. (1998) showed that methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are versatile synthons for the preparation of various heterocyclic systems (Pizzioli et al., 1998).

Role in Schizophrenia Treatment

Interestingly, this compound-related compounds like sodium benzoate have been evaluated as adjunct therapy in schizophrenia treatment. Lane et al. (2013) conducted a randomized, double-blind, placebo-controlled trial showing that sodium benzoate significantly improved symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).

Radiopharmaceutical Applications

Taylor et al. (1996) synthesized methyl 4-(2,5-dihydroxybenzylamino)benzoate, demonstrating its potential use in radiopharmaceutical applications (Taylor et al., 1996).

Antitumor Activity

Research by Chua et al. (1999) explored the antitumor activity of related compounds, such as 2-(4-aminophenyl)benzothiazoles, indicating a potential avenue for cancer treatment (Chua et al., 1999).

Synthesis of Novel Ureido Sugars

Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid methyl esters in reactions to create new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Synthesis of Pyridothienopyrimidines

Medvedeva et al. (2010) worked on synthesizing methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates for potential applications in medicinal chemistry (Medvedeva et al., 2010).

Antihyperglycemic Agents

Kees et al. (1996) synthesized and studied the structure-activity relationship of (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, showing potential as antihyperglycemic agents in diabetic models (Kees et al., 1996).

Biosynthesis of Esters and Anisoles

Harper et al. (1989) demonstrated that chloromethane, a compound related to this compound, can act as a methyl donor in the biosynthesis of methyl esters and anisoles in certain fungi (Harper et al., 1989).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-(2-aminoethylamino)benzoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJSVZBEAPESHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

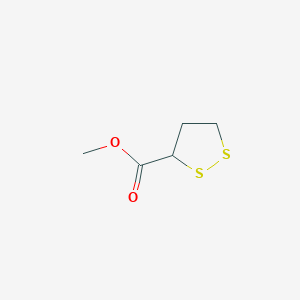

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

triazin-4-one](/img/structure/B2470299.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)

![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)